
(S)-Fesoterodine Fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Fesoterodine Fumarate is a chemical compound used primarily in the treatment of overactive bladder symptoms. It is the fumarate salt form of fesoterodine, which is a prodrug of 5-hydroxymethyl tolterodine, a muscarinic receptor antagonist. This compound helps to relax the bladder muscles, thereby reducing urinary urgency, frequency, and incontinence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fesoterodine Fumarate involves multiple steps, starting from the appropriate chiral precursors. The key steps include the formation of the ester linkage and the introduction of the fumarate moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Fesoterodine Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the ester or fumarate groups.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further analyzed for their pharmacological properties.
Applications De Recherche Scientifique
(S)-Fesoterodine Fumarate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and fumarate chemistry.
Biology: The compound is studied for its effects on muscarinic receptors and bladder muscle cells.
Medicine: It is extensively researched for its therapeutic potential in treating overactive bladder and related conditions.
Industry: The compound’s synthesis and production methods are studied for optimization and scalability.
Mécanisme D'action
(S)-Fesoterodine Fumarate exerts its effects by acting as a muscarinic receptor antagonist. It blocks the action of acetylcholine on muscarinic receptors in the bladder, leading to relaxation of the bladder muscles. This reduces the symptoms of overactive bladder, such as urinary urgency and frequency. The molecular targets include the M2 and M3 subtypes of muscarinic receptors, which are involved in bladder contraction and relaxation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolterodine: Another muscarinic receptor antagonist used for similar indications.
Oxybutynin: A compound with a similar mechanism of action but different chemical structure.
Solifenacin: Another muscarinic antagonist with a longer duration of action.
Uniqueness
(S)-Fesoterodine Fumarate is unique due to its prodrug nature, which allows for controlled release and conversion to the active metabolite, 5-hydroxymethyl tolterodine. This provides a more consistent therapeutic effect and potentially fewer side effects compared to other similar compounds.
Propriétés
Formule moléculaire |
C30H41NO7 |
|---|---|
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/t23-;/m0./s1 |
Clé InChI |
MWHXMIASLKXGBU-BQAIUKQQSA-N |
SMILES isomérique |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


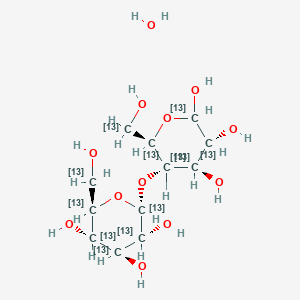
![N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)
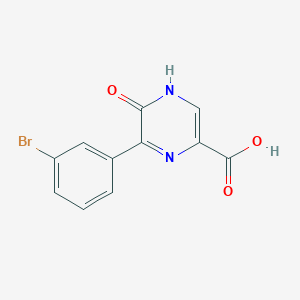
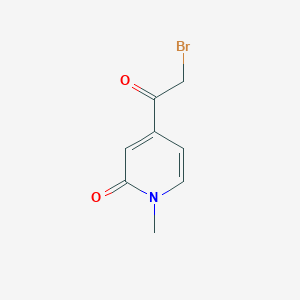
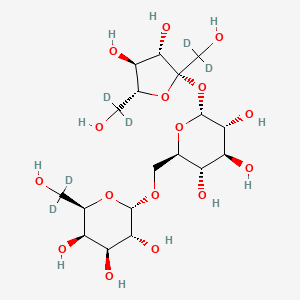
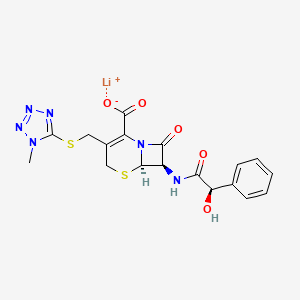
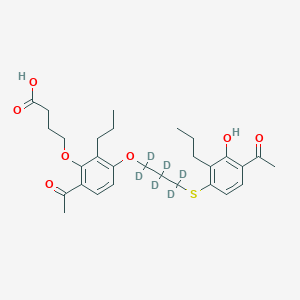
![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)

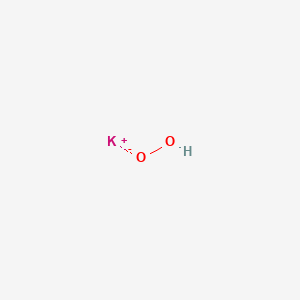
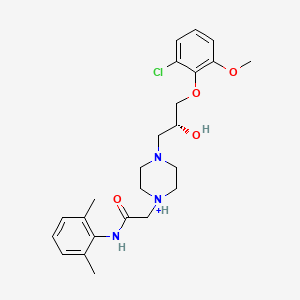
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
